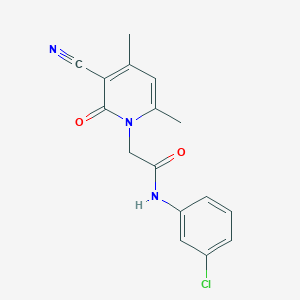![molecular formula C27H24N4O4 B2785481 2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1251572-00-5](/img/no-structure.png)
2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups. It has a pyrido[3,4-d]pyrimidin-3(4H)-one core, which is a bicyclic system containing a pyridine and a pyrimidinone. It also has a benzyl group, a propyl group, and an acetamide group attached to the core. The acetamide group is further substituted with a 2-methoxy-5-methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrido[3,4-d]pyrimidin-3(4H)-one core, the attachment of the benzyl and propyl groups, and the formation of the acetamide group . The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[3,4-d]pyrimidin-3(4H)-one core suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group in the pyrimidinone ring and the amide group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide could influence its solubility in different solvents .Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-methoxy-5-methylbenzoic acid with propylamine to form N-(2-methoxy-5-methylphenyl)propylamine. This intermediate is then reacted with 7-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-3-carboxylic acid to form the final product.", "Starting Materials": [ "2-methoxy-5-methylbenzoic acid", "propylamine", "7-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-3-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxy-5-methylbenzoic acid with propylamine in the presence of a coupling agent such as EDC or DCC to form N-(2-methoxy-5-methylphenyl)propylamine.", "Step 2: Reaction of N-(2-methoxy-5-methylphenyl)propylamine with 7-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-3-carboxylic acid in the presence of a coupling agent such as EDC or DCC to form the final product, 2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide." ] } | |
CAS RN |
1251572-00-5 |
Product Name |
2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.513 |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O4/c1-16-4-8-19(9-5-16)31-27(33)22-15-28-23-11-7-17(12-21(23)25(22)30-31)26(32)29-14-18-6-10-20(34-2)13-24(18)35-3/h4-13,15,30H,14H2,1-3H3,(H,29,32) |
InChI Key |
AYVOTDCKTUHYRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=C(C=C(C=C5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-dimethyl-4-(trifluoromethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyrimidinamine](/img/structure/B2785403.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2785404.png)
![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B2785406.png)


![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2785410.png)

![N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2785412.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2785417.png)


